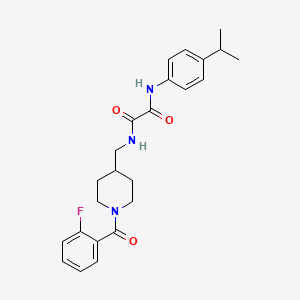

N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide, commonly known as FPOP, is a chemical compound used in scientific research applications. FPOP is a small molecule probe that can be used to study protein structures and interactions.

Aplicaciones Científicas De Investigación

Chemical Inhibition and Drug Metabolism

Research into the selectivity and potency of chemical inhibitors, especially in the context of Cytochrome P450 enzymes, is crucial. Chemical inhibitors play a significant role in understanding drug-drug interactions and optimizing drug metabolism. Studies, such as the one by Khojasteh et al. (2011), delve into the selectivity of inhibitors against various CYP isoforms, essential for predicting potential drug interactions (Khojasteh et al., 2011).

Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders

The therapeutic potential of D2 receptor modulators in treating disorders such as schizophrenia, Parkinson's disease, and depression highlights the importance of specific molecular frameworks in drug development. Jůza et al. (2022) provide an overview of the structure, function, and pharmacology of novel D2 receptor ligands developed over the last decade, emphasizing the critical role of specific moieties for high D2R affinity (Jůza et al., 2022).

1,3,4-Oxadiazole and Therapeutic Worth

The exploration of 1,3,4-oxadiazole derivatives by Verma et al. (2019) sheds light on the therapeutic applications of compounds featuring this structural motif. Such derivatives exhibit a wide range of bioactivities, including anticancer, antifungal, and antibacterial properties, demonstrating the potential of specific chemical structures in drug design (Verma et al., 2019).

Nucleophilic Aromatic Substitution and Nitro-Group

The study of nucleophilic aromatic substitution reactions, especially involving nitro-group substitutions as discussed by Pietra and Vitali (1972), is foundational in synthetic chemistry. Such reactions enable the creation of diverse molecular architectures, including pharmacologically active compounds (Pietra & Vitali, 1972).

Propiedades

IUPAC Name |

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-N'-(4-propan-2-ylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O3/c1-16(2)18-7-9-19(10-8-18)27-23(30)22(29)26-15-17-11-13-28(14-12-17)24(31)20-5-3-4-6-21(20)25/h3-10,16-17H,11-15H2,1-2H3,(H,26,29)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEYJJAHORVWAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-5-(3-nitrophenyl)-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2657789.png)

![(E)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2657791.png)

![3-(4-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-cyclohexylpropanamide](/img/structure/B2657793.png)

![Ethyl 5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1,2-oxazole-3-carboxylate](/img/structure/B2657794.png)

![3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2657795.png)

![2-{benzyl[(oxolan-2-yl)methyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2657796.png)

![6-(3-Chloro-2-methylphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2657799.png)

![3-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,4-dimethylbenzenesulfonamide](/img/structure/B2657804.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-chlorobenzyl)pyrazine-2,3(1H,4H)-dione](/img/structure/B2657805.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2657807.png)